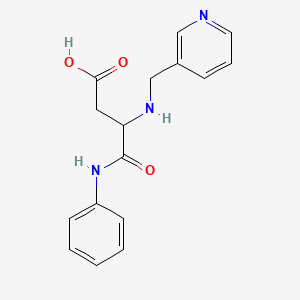![molecular formula C23H23BrClN3O2S B12453752 ({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)
({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “({(4E)-1-(3-bromo-4-méthylphényl)-4-[(4-chlorophényl)imino]-1,3-diazaspiro[45]dec-2-en-2-yl}sulfanyl)acide acétique” est une molécule organique synthétique qui présente une structure spirocyclique avec plusieurs groupes fonctionnels, y compris le brome, le chlore et le soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de “({(4E)-1-(3-bromo-4-méthylphényl)-4-[(4-chlorophényl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acide acétique” peut être réalisée en plusieurs étapes :
Formation du noyau spirocyclique : Cela implique la cyclisation d’un précurseur approprié contenant la partie diazaspiro[4.5]décane.
Introduction des substituants bromo et chloro : Cela peut être réalisé par des réactions de substitution aromatique électrophile.
Formation du groupe imino : Cela implique la condensation d’une amine avec un aldéhyde ou une cétone.
Attachement du groupe sulfanylacétique : Cela peut être fait par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe imino, le convertissant en amine.
Substitution : Les cycles aromatiques avec des substituants bromo et chloro peuvent subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Des réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Des réactifs tels que le méthylate de sodium (NaOMe) ou le brome (Br2) en présence d’un catalyseur.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers composés aromatiques substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément constitutif de la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux aux propriétés uniques.
Biologie
En recherche biologique, le composé peut être étudié pour son potentiel en tant que molécule biologiquement active, présentant éventuellement des propriétés antimicrobiennes, antivirales ou anticancéreuses.
Médecine
Le composé pourrait être étudié pour son potentiel thérapeutique, en particulier dans le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans le secteur industriel, le composé peut trouver des applications dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, aux propriétés améliorées.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, with enhanced properties.
Mécanisme D'action
Le mécanisme d’action de “({(4E)-1-(3-bromo-4-méthylphényl)-4-[(4-chlorophényl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acide acétique” dépendrait de son application spécifique. Par exemple, s’il présente une activité antimicrobienne, il peut cibler les parois cellulaires ou les enzymes bactériennes. S’il a des propriétés anticancéreuses, il peut interférer avec la division cellulaire ou les voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
Composés spirocycliques : D’autres composés spirocycliques ayant des structures de base similaires.
Composés aromatiques halogénés : Des composés présentant des substituants brome et chlore sur des cycles aromatiques.
Dérivés de l’acide sulfanylacétique : Des composés présentant des groupes sulfanylacétique similaires.
Unicité
L’unicité de “({(4E)-1-(3-bromo-4-méthylphényl)-4-[(4-chlorophényl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acide acétique” réside dans sa combinaison de groupes fonctionnels et de structure spirocyclique, ce qui peut conférer des propriétés chimiques et biologiques uniques que l’on ne retrouve pas dans d’autres composés.
Propriétés
Formule moléculaire |
C23H23BrClN3O2S |
|---|---|
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
2-[[1-(3-bromo-4-methylphenyl)-4-(4-chlorophenyl)imino-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H23BrClN3O2S/c1-15-5-10-18(13-19(15)24)28-22(31-14-20(29)30)27-21(23(28)11-3-2-4-12-23)26-17-8-6-16(25)7-9-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,29,30) |
Clé InChI |
ZTRWLQQJTYSBSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NC(=NC3=CC=C(C=C3)Cl)C24CCCCC4)SCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)
![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)

![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
